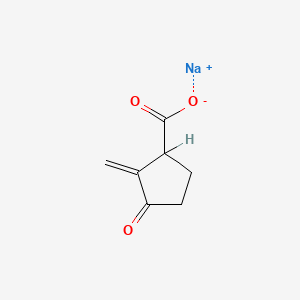

Sarkomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sarkomycin is an organic compound with the molecular formula C7H7NaO3. This compound is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a methylene group and a keto group. It is commonly used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sarkomycin can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This reaction requires palladium as a catalyst and is typically carried out under high pressure and temperature conditions .

Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Cycloaddition Reactions

A cycloaddition reaction between dimethyl 2-cyanofumarate and (σ-3-methoxyallyl)(η⁵-cyclopentadienyl)dicarbonyliron was employed to synthesize a cyclopentanoid intermediate, which served as a precursor for sarkomycin and brefeldin A . This approach highlights the use of organometallic complexes to facilitate ring formation.

Asymmetric Rhodium-Catalyzed Conjugate Addition

A five-step enantioselective synthesis of (R)-sarkomycin utilized:

-

Asymmetric rhodium-catalyzed alkenyl addition with subsequent silyl trapping.

-

Mukaiyama aldol reaction with aqueous formaldehyde.

-

Oxidative cleavage of the C=C bond after hydroxy group protection as a THP acetal.

-

Microwave-assisted liberation under acidic conditions for final product formation .

Pauson–Khand Reaction and Iridium-Catalyzed Isomerization

A regioselective intermolecular Pauson–Khand reaction constructed the cyclopentane scaffold, followed by an iridium-catalyzed asymmetric isomerization to introduce enantioselectivity. Subsequent steps included catalytic hydrogenation of the exocyclic double bond and deprotection/elimination of the amino group .

Alternative Synthetic Approaches

-

β-Carboxylation/α-Alkylation : A route involving consecutive β-carboxylation and α-alkylation of cyclic α,β-enones .

-

Pyrrolidine Cyclization : Synthesis of aza-sarkomycins via cyclization of α-(alkylaminoethyl)acrylates .

Reactivity Profile

This compound’s α,β-unsaturated ketone moiety is highly reactive in:

-

Free radical reactions (via conjugated carbonyl groups).

-

Sulfhydryl group interactions (due to electron-deficient carbonyl) .

Structural Modifications

| Modification | Reaction Type | Outcome |

|---|---|---|

| THP acetal protection | Hydroxy group protection | Stabilization during oxidative cleavage |

| Oxidative cleavage | Ozonolysis or similar | Formation of carbonyl groups |

| Iridium-catalyzed isomerization | Asymmetric isomerization | Introduction of stereogenic centers |

Structural Insights from Analog Studies

A new this compound analog (1) isolated from Streptomyces sp. HS-HY-144 showed reduced cytotoxicity due to the absence of the α,β-unsaturated ketone moiety, emphasizing its role in bioactivity .

Aplicaciones Científicas De Investigación

Introduction to Sarkomycin

This compound is an antitumor antibiotic originally isolated from the culture filtrate of Streptomyces erythrochromogenes. It has been recognized for its potential applications in cancer treatment due to its cytotoxic properties against various tumor cell lines. Despite its initial use as a prescription drug in Japan until the 1960s, its clinical utility has been limited by insufficient potency and high toxicity. This article explores the diverse applications of this compound, focusing on its scientific research applications, including case studies and comparative data.

Chemical Properties and Mechanism of Action

This compound is classified as a member of the enediyne antibiotic family, which are known for their ability to induce DNA damage in cancer cells. The mechanism of action primarily involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent apoptosis in tumor cells.

Structural Characteristics

- Chemical Formula : C₁₅H₁₃N₃O₄

- Molecular Weight : 299.28 g/mol

- Key Functional Groups : Contains an α,β-unsaturated ketone moiety essential for its antitumor activity.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Ehrlich ascites carcinoma cells.

Case Studies

- Cytotoxicity Against HeLa Cells :

- Ehrlich Ascites Carcinoma Model :

Synthesis and Derivatives

Efforts have been made to synthesize analogs of this compound to enhance its therapeutic efficacy while reducing toxicity. For instance, a new analog derived from Streptomyces sp. HS-HY-144 was reported to possess structural modifications that may influence its biological activity .

Comparative Data Table: this compound vs. Analog

| Compound | Source | IC50 (HeLa Cells) | Antimicrobial Activity | Notes |

|---|---|---|---|---|

| This compound | Streptomyces erythrochromogenes | 7.3 μM | Weak (MIC > 1 mg/ml) | Original compound |

| This compound Analog | Streptomyces sp. HS-HY-144 | Not specified | Weak | Structural modifications under investigation |

Mecanismo De Acción

The mechanism of action of cyclopentanecarboxylic acid, 2-methylene-3-oxo-, sodium salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on

Propiedades

Número CAS |

874-21-5 |

|---|---|

Fórmula molecular |

C7H8NaO3+ |

Peso molecular |

163.13 g/mol |

Nombre IUPAC |

sodium;2-methylidene-3-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H8O3.Na/c1-4-5(7(9)10)2-3-6(4)8;/h5H,1-3H2,(H,9,10);/q;+1/p-1 |

Clave InChI |

NNMFPNTZRUUSQZ-UHFFFAOYSA-N |

SMILES |

C=C1C(CCC1=O)C(=O)[O-].[Na+] |

SMILES canónico |

C=C1C(CCC1=O)C(=O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.